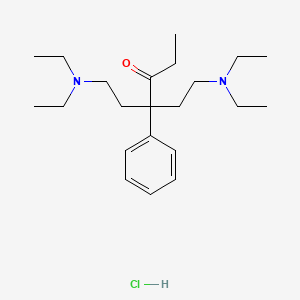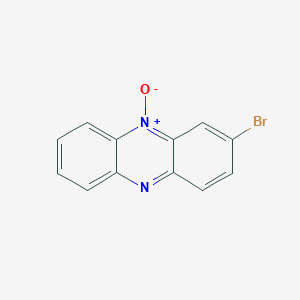
2-Bromophenazine 10-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromophenazine 10-oxide is a derivative of phenazine, a nitrogen-containing heterocyclic compound. Phenazines are known for their diverse biological activities and have been extensively studied for their antimicrobial, antitumor, and antioxidant properties
Preparation Methods
The synthesis of 2-Bromophenazine 10-oxide typically involves the bromination of phenazine followed by oxidation. One common method is the Wohl–Aue method, which involves the condensation of 1,2-diaminobenzenes with 2-carbon units, followed by oxidative cyclization . Industrial production methods may involve the use of palladium-catalyzed N-arylation and multicomponent approaches to achieve higher yields and purity .
Chemical Reactions Analysis
2-Bromophenazine 10-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxides.
Reduction: Reduction of the N-oxide moiety can yield 2-Bromophenazine.
Substitution: The bromine atom can be substituted with other functional groups using reagents like sodium methoxide.
Common reagents and conditions used in these reactions include sodium hypochlorite for oxidation and sodium methoxide for substitution . Major products formed from these reactions include 2-Bromophenazine and its various oxides.
Scientific Research Applications
2-Bromophenazine 10-oxide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Bromophenazine 10-oxide involves its redox properties. It acts as an electron donor in electron transfer reactions, which can lead to the production of reactive oxygen species like hydrogen peroxide . These reactive oxygen species can damage bacterial cell walls, leading to their antibacterial effects .
Comparison with Similar Compounds
2-Bromophenazine 10-oxide can be compared with other phenazine derivatives such as:
Phenazine-1-carboxylic acid: Known for its potent activity against Mycobacterium tuberculosis.
Clofazimine: Used as an antituberculosis agent.
Pyocyanin: A phenazine antibiotic with antibacterial properties.
The uniqueness of this compound lies in its enhanced redox properties and its ability to form reactive oxygen species, making it a potent antibacterial agent .
Properties
CAS No. |
3224-57-5 |
|---|---|
Molecular Formula |
C12H7BrN2O |
Molecular Weight |
275.10 g/mol |
IUPAC Name |
2-bromo-10-oxidophenazin-10-ium |
InChI |
InChI=1S/C12H7BrN2O/c13-8-5-6-10-12(7-8)15(16)11-4-2-1-3-9(11)14-10/h1-7H |
InChI Key |
KKDCLOSFPWLFLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=CC(=CC3=[N+]2[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


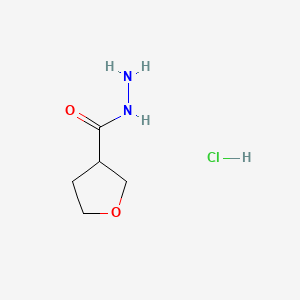
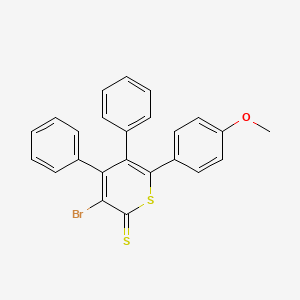
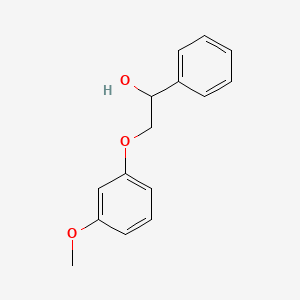
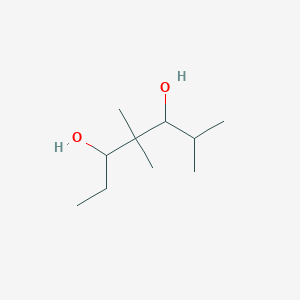
![N-Methyl-N-[(2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]acetamide](/img/structure/B14002413.png)
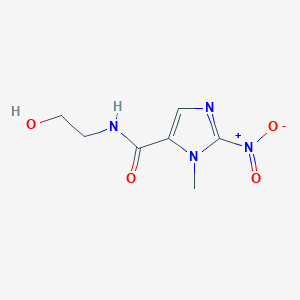
![2-Amino-3-[5-[bis(2-chloroethyl)amino]-2,4-dioxo-pyrimidin-1-yl]propanoic acid](/img/structure/B14002428.png)
![4-Methyl-2-[[2-(2,3,4,6-tetrachlorophenoxy)acetyl]amino]pentanoic acid](/img/structure/B14002440.png)
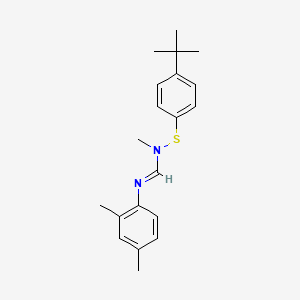
![1-(1-Phenylethenyl)-2-[2-(1-phenylethenyl)phenyl]benzene](/img/structure/B14002447.png)
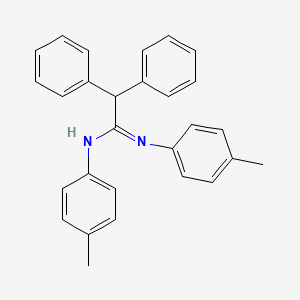
![Thieno[2,3-b]pyrazine-6-carboxylic acid, 7-amino-, ethyl ester, 1-oxide](/img/structure/B14002452.png)
